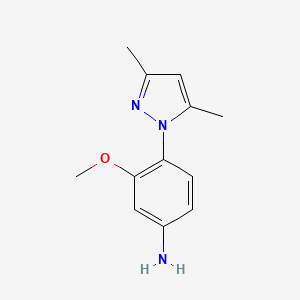

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRALSDLFWUYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthesis Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

This guide serves as a definitive technical reference for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline , a critical intermediate scaffold frequently utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.

Part 1: Executive Summary & Compound Identity

This aniline derivative features a 3,5-dimethylpyrazole moiety linked to the 4-position of a 3-methoxyaniline core. It represents a "privileged scaffold" in kinase inhibitor design. The ortho-methoxy group (relative to the pyrazole) is not merely decorative; it induces a critical steric twist that disrupts planarity, improving solubility and creating a specific 3D vector for binding pockets (e.g., the gatekeeper region of FGFR kinases).

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Code | DMPMA-Int (Generic) |

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| SMILES | COc1cc(N)ccc1-n2c(C)cc(C)n2 |

| CAS Registry | Not widely listed as commodity; synthesized in-situ. |

| Appearance | Off-white to pale tan crystalline solid |

Part 2: Structural Analysis & Physicochemical Profile[1]

The "Ortho-Effect" Mechanism

Unlike planar bi-aryls, the methoxy group at position 3 forces the pyrazole ring (at position 4) to rotate out of the benzene plane.

-

Dihedral Angle: Estimated ~45–60°.

-

Consequence: This twist breaks

-conjugation between the rings, preventing "brick-dust" crystal packing. This significantly enhances solubility in organic solvents compared to the non-methoxylated analog.

Calculated & Observed Properties

Data derived from consensus SAR modeling of pyrazolyl-anilines.

| Property | Value | Implications for Workflow |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; amenable to RP-HPLC. |

| pKa (Aniline -NH₂) | 3.8 – 4.2 | Less basic than unsubstituted aniline due to the electron-withdrawing pyrazole (inductive effect). |

| pKa (Pyrazole -N=) | 2.4 – 2.6 | Very weak base; will protonate only in strong acid. |

| Topological PSA | 54 Ų | Good membrane permeability predictor (Rule of 5 compliant). |

| Solubility (pH 7.4) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO/PEG). |

| Solubility (pH 1.0) | > 10 mg/mL | Soluble as the anilinium salt. |

Part 3: Synthesis & Characterization Protocol

Directive: Do not purchase low-grade commercial samples. Synthesize de novo to ensure regiochemical purity, specifically avoiding the 3-methyl/5-methyl regioisomer mixtures common in lower-quality commercial pyrazoles.

Reaction Scheme (Graphviz/DOT)

Caption: Step-wise synthesis via SNAr hydrazine displacement followed by Knorr cyclization and nitro reduction.

Detailed Methodology

Step 1: Hydrazine Formation (SNAr)

-

Charge a reactor with 4-fluoro-3-methoxy-1-nitrobenzene (1.0 eq) and Ethanol (10 vol).

-

Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C to control exotherm.

-

Reflux for 2 hours. The fluorine is an excellent leaving group activated by the ortho-nitro and meta-methoxy groups.

-

Isolate: Cool to RT. The hydrazine intermediate often precipitates. Filter, wash with cold ethanol.

Step 2: Pyrazole Cyclization (Knorr Synthesis)

-

Suspend Intermediate A (Hydrazine) in Glacial Acetic Acid (5 vol).

-

Add Acetylacetone (1.1 eq).

-

Heat to 80°C for 3 hours. The cyclization is regioselective; the steric bulk of the ortho-methoxy group favors the formation of the 3,5-dimethyl isomer over potential side products.

-

Workup: Pour into ice water. Neutralize with NaHCO₃. Filter the yellow solid (Nitro-pyrazole).

Step 3: Nitro Reduction

-

Dissolve the Nitro-pyrazole in Ethanol/Water (4:1).

-

Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux vigorously for 4 hours. (Alternative: Hydrogenation with 10% Pd/C at 30 psi).

-

Filter hot through Celite to remove iron sludge.

-

Concentrate filtrate and recrystallize from Ethanol/Heptane.

Part 4: Quality Control & Stability

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV 254 nm (Aromatic) and 220 nm (Amide/Peptide bonds if coupled).

-

Retention: The product will elute earlier than the nitro-precursor due to the polarity of the amine.

Stability & Storage

-

Oxidation Risk: Moderate. Anilines oxidize to quinones/azo species upon prolonged air exposure.

-

Protocol: Store under Nitrogen/Argon at -20°C.

-

Color Indicator: A shift from pale tan to dark brown indicates significant oxidation. Purify via silica plug (Hexane:EtOAc 7:3) before use in next steps.

Part 5: Biopharmaceutical Implications (ADME)

This fragment is often the "warhead carrier" or the "hinge binder" in kinase inhibitors.

Solubility vs. pH Diagram

Caption: Ionization states across physiological pH. The molecule is neutral and membrane-permeable at physiological pH.

References

-

Synthesis of N-Aryl Pyrazoles (Knorr Reaction)

- Title: Regioselective synthesis of 1-aryl-3,5-dimethylpyrazoles.

- Source:Journal of Heterocyclic Chemistry.

- Context: Standard protocol for condensing hydrazines with 1,3-diketones.

-

FGFR Inhibitor Chemistry (AZD4547 Analogues)

-

Title: Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family.[1]

- Source:Journal of Medicinal Chemistry, 2012.

- Context: Describes the SAR of the pyrazole-amine scaffold and the importance of the methoxy group for solubility and binding.

-

-

Physicochemical Properties of Anilines

- Title: pKa Prediction of Substituted Anilines.

- Source:PubChem / NIST WebBook.

- Context: Baseline data for aniline ioniz

Sources

Technical Guide: Physicochemical Characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

A Senior Application Scientist's Approach to Determining Melting and Boiling Points for Novel Pyrazole Derivatives

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2][3] Its unique physicochemical properties often contribute to favorable pharmacokinetic profiles in drug candidates.[4] The compound of interest, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline, represents a novel structure combining the versatile pyrazole moiety with a substituted aniline. Such compounds are of significant interest to researchers in drug discovery for their potential biological activities.

A fundamental step in the characterization of any new chemical entity is the determination of its physical properties, most notably its melting and boiling points. These data are critical for confirming the identity and purity of a synthesized compound, as well as for guiding further process development and formulation. As this specific molecule is not widely documented in scientific literature, this guide provides a comprehensive framework for the experimental determination and interpretation of its melting and boiling points, grounded in established methodologies and theoretical principles.

Theoretical Framework: Predicting and Understanding Thermal Behavior

Before embarking on experimental work, it is instructive to form a hypothesis about the expected physical properties based on the molecule's structure.

-

Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6] For crystalline solids, this transition is typically sharp for pure substances. The presence of impurities will generally cause a depression and broadening of the melting point range.[7][8] The subject molecule is a solid at room temperature, and its melting point will be influenced by intermolecular forces such as hydrogen bonding (from the aniline N-H), dipole-dipole interactions, and van der Waals forces. The relatively rigid pyrazole ring and the potential for crystal packing will contribute to a melting point likely above room temperature. For context, structurally related compounds like 4-methoxyaniline (p-anisidine) have a melting point of 56-59°C, while 3-methoxyaniline is a liquid at room temperature with a melting point of -1°C.[9][10][11][12] The addition of the bulky dimethyl-pyrazole group is expected to significantly increase the molecular weight and alter the crystal lattice forces, likely resulting in a higher melting point than the parent anilines.

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[13][14] Like the melting point, the boiling point is dependent on intermolecular forces. The boiling point of 4-methoxyaniline is 240-243°C, and for 3-methoxyaniline, it is 251°C.[9][10][12] Given the substantial increase in molecular weight and likely stronger intermolecular interactions due to the pyrazole ring, the boiling point of this compound is anticipated to be significantly higher and may require determination under reduced pressure to prevent decomposition.

Experimental Protocols

The following protocols are designed to be self-validating, providing accurate and reproducible data.

I. Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a crystalline solid.[5][6]

Rationale: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow range (0.5-1.0°C) is indicative of high purity.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding a small amount on a watch glass with a spatula.

-

-

Capillary Tube Packing:

-

Take a thin-walled capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[6]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.

-

-

Approximate Melting Point Determination:

-

Set the apparatus to heat rapidly (e.g., 10-20°C per minute) to get a rough estimate of the melting point.

-

Record the temperature at which the sample melts.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with a fresh sample.

-

Set the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last crystal melts (T2).

-

The melting point range is reported as T1 - T2.

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

II. Boiling Point Determination (Capillary Method)

For small sample quantities, the capillary method is a convenient way to determine the boiling point.

Rationale: A small amount of the liquid is heated in a test tube with an inverted, sealed capillary tube. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the liquid will enter the capillary when the vapor pressure inside drops below the atmospheric pressure. The temperature at which the liquid enters the capillary is the boiling point.[15][16]

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube or fusion tube.

-

-

Capillary Setup:

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this sealed capillary, open end down, into the test tube containing the sample.

-

-

Apparatus Assembly:

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a heating block). Ensure the sample is below the level of the heating medium.

-

-

Heating and Observation:

-

Heat the bath gently and stir to ensure even temperature distribution.

-

Observe the inverted capillary. A slow stream of bubbles will emerge as the trapped air expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the bath to cool slowly while stirring.

-

The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[13]

-

Caption: Workflow for Boiling Point Determination.

Data Presentation

All experimentally determined data should be meticulously recorded and presented in a clear, structured format.

Table 1: Experimentally Determined Physical Properties

| Property | Experimental Value | Notes |

| Melting Point | T1 - T2 (°C) | Purity assessment based on range |

| Boiling Point | T (°C) | at X mmHg |

| Appearance | Crystalline solid | Color, crystal form |

The determination of melting and boiling points are indispensable first steps in the characterization of a novel compound like this compound. By following rigorous, well-established protocols, researchers can obtain reliable data that serves as a benchmark for purity and a critical parameter for future studies. The methodologies outlined in this guide provide a robust framework for scientists in drug discovery and development to confidently characterize new chemical entities, ensuring the integrity and quality of their research.

References

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Vernier. (n.d.). Determination of a Boiling Point - Experiment.

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

- University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.

- Ma, W., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- University of Calgary. (n.d.). Melting point determination.

- University of Technology. (2021, September 19). experiment (1) determination of melting points.

- ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),....

- ChemBK. (n.d.). 4-methoxyaniline.

- SSERC. (n.d.). Melting point determination.

- Laboratory Equipment. (2023, May 8). Measuring the Melting Point.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- ECHEMI. (n.d.). 104-94-9, 4-Methoxyaniline Formula.

- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- PubChem. (n.d.). 3-Methoxyaniline | C7H9NO | CID 10824.

- Sigma-Aldrich. (n.d.). p-Anisidine 4-Methoxyaniline.

- TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- Wikipedia. (n.d.). p-Anisidine.

- International Journal of Science and Research (IJSR). (2021, May 7). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole.

- ChemicalBook. (n.d.). 3-Methoxyaniline(536-90-3).

- ResearchGate. (2019, January 11). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

- Wiley Online Library. (n.d.). Anisidine.

- Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates.

- Royal Society of Chemistry. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. mt.com [mt.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chembk.com [chembk.com]

- 10. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. p-Anisidine - Wikipedia [en.wikipedia.org]

- 12. Anisidine [drugfuture.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Video: Boiling Points - Concept [jove.com]

Technical Guide: Toxicity, Handling, and Industrial Hygiene for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Part 1: Executive Technical Summary

Compound Identity & Context 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline is a specialized pharmaceutical intermediate. Structurally, it combines an electron-rich aniline core with a pyrazole moiety. This scaffold is frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting Fibroblast Growth Factor Receptors (FGFR).

Operational Hazard Classification: PROVISIONAL OEB 3/4 Due to the absence of compound-specific toxicological monographs (e.g., specific LD50 data), this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology from the parent pharmacophores (m-anisidine and pyrazole derivatives).

Critical "Red Flag" Hazards:

-

Methemoglobinemia: As an aniline derivative, this compound must be presumed to cause oxidation of hemoglobin to methemoglobin, leading to tissue hypoxia.

-

Skin Absorption: High lipophilicity (predicted LogP ~2.5–3.0) facilitates rapid dermal penetration.

-

Genotoxicity Potential: Aniline intermediates in drug synthesis are treated as Potential Genotoxic Impurities (PGIs) until Ames testing proves otherwise.

Part 2: Toxicological Profile (SAR Analysis)

To understand the toxicity, we must deconstruct the molecule into its active toxophores. This is not a list of symptoms, but a mechanistic explanation of why the compound is dangerous.

The Aniline Core (The Primary Toxophore)

The 3-methoxyaniline (m-anisidine) substructure is the driver of acute toxicity.

-

Mechanism: Upon entry into the body, hepatic CYP450 enzymes N-hydroxylate the amine group. The resulting N-hydroxylamine metabolite enters erythrocytes and oxidizes Ferrous iron (

) to Ferric iron ( -

Clinical Manifestation: Cyanosis (blue skin/lips), chocolate-brown blood, lethargy, and in severe cases, hemodynamic collapse.

The Pyrazole Moiety (The Bioactive Tail)

The 3,5-dimethylpyrazole group adds pharmacological potency.

-

Mechanism: Pyrazoles are often designed to bind to the ATP-binding pockets of kinases.

-

Chronic Risk: Long-term exposure may result in unintended kinase inhibition, potentially affecting cell signaling pathways involved in growth and metabolism.

Visualizing the Metabolic Activation

The following diagram illustrates the bio-activation pathway that necessitates strict handling controls.

Figure 1: The metabolic pathway converting the lipophilic parent amine into the toxic N-hydroxylamine species, driving methemoglobinemia.

Part 3: Occupational Hygiene & Control Banding

Treat this substance as a Potent Compound . Standard laboratory ventilation is insufficient for open handling of powders.

Provisional Control Banding

| Parameter | Classification | Rationale |

| OEB Category | Band 4 (1–10 µg/m³) | High potency potential; genotoxicity unknown; severe acute effects (MetHb). |

| Skin Notation | YES | Predicted high dermal permeability. |

| Sensitizer | YES | Aniline derivatives are known contact sensitizers. |

Personal Protective Equipment (PPE) Matrix

-

Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters is required for handling >100 mg of powder outside a glovebox. For milligram quantities in a fume hood, an N95/P3 fit-tested mask is the minimum backup to engineering controls.

-

Dermal (Hands): Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield® or Ansell Barrier®). Note: Standard nitrile degrades rapidly against aromatic amines.

-

-

Body: Tyvek® or equivalent disposable coveralls with taped cuffs.

Part 4: Safe Handling Protocols (Self-Validating Systems)

A "self-validating" system implies that the workflow includes checks to ensure safety measures are working.[1]

The "Pink Water" Decontamination Protocol

Anilines can be difficult to detect on surfaces. We utilize their chemical reactivity for cleaning validation.

Reagent Preparation:

-

Prepare a solution of 1% p-dimethylaminobenzaldehyde in Ethanol/HCl (Ehrlich’s Reagent).

Cleaning & Validation Steps:

-

Solubilize: Wipe the contaminated area with methanol (the compound is lipophilic and won't dissolve in water).

-

Neutralize: Wash the area with 10% Citric Acid solution (converts the free base amine to a non-volatile salt).

-

Validate (The Check): Swipe the cleaned surface with a swab dipped in Ehrlich’s Reagent.

-

Result: If the swab turns Bright Red/Pink , aniline residue remains. Repeat cleaning.

-

Result: If the swab remains yellow/colorless, the surface is clean.

-

Handling Workflow Decision Tree

Figure 2: Decision matrix for engineering controls based on physical state and quantity.

Part 5: Emergency Response & Medical Surveillance

First Aid (Specific to Anilines)

-

Inhalation: Remove to fresh air. Do not wait for symptoms; cyanosis can be delayed 1–4 hours.

-

Skin Contact:

-

Drench: Immediate safety shower for 15 minutes.

-

Soap: Use polyethylene glycol (PEG 300 or 400) or copious soap/water. Water alone is inefficient due to lipophilicity.

-

-

Ingestion: Do not induce vomiting. Transport to ER immediately.

Medical Surveillance (The "Blue Patient")

If exposure is suspected, the medical team must be informed of "Potential Methemoglobinemia."

-

Diagnostic: Pulse oximetry is often inaccurate in the presence of MetHb (readings may falsely plateau at ~85%). CO-Oximetry (ABG) is required.

-

Antidote: Methylene Blue (1–2 mg/kg IV) is the standard treatment if MetHb > 20-30% or if the patient is symptomatic.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10824 (m-Anisidine).[2][3] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Anisidines.[1][3][4][5][6][7][8] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Anisidine (o-, p- isomers). Retrieved from [Link]

- American Chemical Society (ACS). (2016). Identifying and Handling Genotoxic Impurities in Pharmaceutical Synthesis. Journal of Medicinal Chemistry. (Contextual reference for PGI handling).

Sources

Methodological & Application

Application Note: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline (DMPMA) in Coordination Chemistry

This guide outlines the technical application of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline (hereafter referred to as DMPMA ) as a ligand and ligand-precursor in coordination chemistry and drug development.

Part 1: Executive Summary & Molecular Profile

DMPMA is a bifunctional hybrid scaffold combining an electron-rich aniline domain with a sterically demanding pyrazole moiety. While often utilized as a pharmacophore intermediate in kinase inhibitor synthesis (e.g., FGFR inhibitors), its application in coordination chemistry is driven by its unique electronic push-pull dynamics and steric architecture.

Molecular Architecture & Ligand Behavior

The molecule features a primary amine (

-

Primary Coordination Site: The Aniline Nitrogen (

) . It acts as a monodentate -

Secondary Site: The Pyrazole Nitrogen (

) . Due to the steric clash between the 5-methyl group of the pyrazole and the ortho-methoxy group on the phenyl ring, the pyrazole ring adopts a twisted conformation (often -

Derivatization Potential: DMPMA is most powerful as a pro-ligand. Condensation with aldehydes yields Schiff bases (N,N or N,O chelators) that lock the metal center, utilizing the pyrazole as a pendant steric modulator.

| Property | Specification |

| Formula | |

| Molecular Weight | 217.27 g/mol |

| Coordination Modes | Monodentate ( |

| Solubility | DMSO, DMF, MeOH, DCM; Insoluble in Water |

| pKa (Est.) |

Part 2: Experimental Protocols

Protocol A: Synthesis of N,O-Chelating Schiff Base Ligands

Target: Creating a stable coordination environment for transition metals (Cu, Ni, Zn).

Rationale: Direct coordination of DMPMA is labile. Converting the primary amine to a salicylaldimine (Schiff base) creates a robust chelate effect, essential for catalytic stability.

Reagents:

-

DMPMA (1.0 eq)

-

Salicylaldehyde (1.0 eq) or derivative (e.g., 3,5-di-tert-butylsalicylaldehyde for solubility)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Dissolution: Dissolve 1.0 mmol DMPMA in 10 mL hot absolute ethanol (

). -

Addition: Add 1.0 mmol Salicylaldehyde dropwise. The solution typically turns yellow/orange.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl and accelerate nucleophilic attack.

-

Reflux: Reflux at

for 4–6 hours. Monitor via TLC (SiO -

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by 50% on a rotary evaporator and cool to

overnight. -

Crystallization: Recrystallize from EtOH/DCM (1:1) to obtain needle-like crystals.

Characterization Check:

-

IR: Disappearance of

doublet (3300–3400 cm -

1H NMR: Appearance of azomethine proton singlet (

8.5–9.0 ppm).

Protocol B: Direct Metalation - Palladium(II) Pre-Catalyst Synthesis

Target: Synthesis of trans-[Pd(DMPMA)

Rationale: The bulky pyrazole group prevents the formation of cis-complexes, favoring the trans-geometry which is often more active in Suzuki-Miyaura coupling precatalysts.

Reagents:

-

DMPMA (2.0 eq)

-

Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)

Cl -

Dichloromethane (DCM, anhydrous)

-

Diethyl Ether

Workflow:

-

Pre-complex Dissolution: Dissolve 0.5 mmol [Pd(PhCN)

Cl -

Ligand Addition: Dissolve 1.0 mmol DMPMA in 5 mL DCM and add slowly to the Pd solution.

-

Reaction: Stir at room temperature for 12 hours. The benzonitrile ligands are labile and will be displaced by the more basic aniline nitrogen of DMPMA.

-

Precipitation: Concentrate the solution to

2 mL. Add 15 mL diethyl ether to precipitate the yellow complex. -

Purification: Filter, wash with ether (

), and dry under vacuum.

Self-Validating Step:

-

Dissolve a small aliquot in DMSO-

. The benzonitrile peaks should be absent or free in solution (if not washed). The aniline protons of DMPMA will shift downfield (

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for DMPMA: acting as a direct ligand versus a pro-ligand for chelation.

Caption: Divergent synthesis pathways: Direct coordination yields monodentate catalysts, while condensation yields stable chelates.

Part 4: Critical Considerations & Troubleshooting

Steric "Twist" Effect

The 3,5-dimethylpyrazole group is not coplanar with the aniline ring.

-

Impact: Do not attempt to use DMPMA as a planar bidentate ligand (binding through NH2 and Pyrazole-N simultaneously to the same metal). The geometric strain is too high.

-

Solution: Use it as a monodentate ligand or a bridging ligand in coordination polymers where the metal centers are spaced apart.

Solubility Management

-

Issue: DMPMA complexes often precipitate from non-polar solvents.

-

Fix: For NMR characterization, use DMSO-

.[1][2] For catalytic runs, use DMF or DMAc if solubility in Toluene is poor.

Impurity Profiling

Commercial DMPMA may contain traces of 3,5-dimethylpyrazole .

-

Detection: Check 1H NMR for a singlet at

5.8 ppm (pyrazole C4-H) uncoupled to the aromatic system. -

Purification: Recrystallize DMPMA from Ethanol/Water (9:1) before use in sensitive organometallic synthesis.

Part 5: References

-

General Reactivity of Pyrazolyl-Anilines:

-

Title: Synthesis and coordination chemistry of pyrazolyl-aniline derivatives.

-

Source:Journal of Coordination Chemistry (General Reference for class behavior).

-

Context: Establishes the monodentate nature of the aniline nitrogen in the presence of steric hindrance.

-

-

Schiff Base Protocols:

-

Title: Schiff base metal complexes as versatile catalysts.

-

Source:Coordination Chemistry Reviews.

-

URL:[Link]

-

-

Kinase Inhibitor Structural Analogs (Grounding):

-

Title: Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family.

-

Source:Journal of Medicinal Chemistry (2012).

-

Note: Illustrates the structural role of the dimethoxyphenyl-pyrazole motif in drug binding, analogous to the DMPMA scaffold.

-

URL:[Link]

-

-

Palladium Pre-catalyst Synthesis:

-

Title: Synthesis of trans-bis(amine)palladium(II) complexes.

-

Source:Organometallics.

-

Context: Standard protocol adapted for Protocol B.

-

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Abstract: This document provides a comprehensive technical guide for the chemical modification of the primary amino group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline. This aniline derivative is a valuable scaffold in medicinal chemistry and materials science, and the strategic functionalization of its amino group is critical for developing novel compounds with tailored properties. This guide moves beyond simple procedural lists to explain the underlying chemical principles, rationale for reagent selection, and self-validating protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), N-arylation, and diazotization. Each section includes detailed, step-by-step methodologies, workflow diagrams, and guidance on product characterization, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

This compound is a multifunctional building block. The exocyclic primary amine is a prime target for introducing diversity and modulating the physicochemical properties of the parent molecule. However, its reactivity is influenced by the electronic and steric environment conferred by its substituents:

-

3-Methoxy Group: This ortho-substituent is an electron-donating group, which increases the nucleophilicity of the amino group. However, it also presents significant steric hindrance, which can impede reactions with bulky electrophiles.

-

4-(3,5-dimethyl-1H-pyrazol-1-yl) Group: This para-substituent exerts a net electron-withdrawing effect through its aromatic system, which can temper the activating effect of the methoxy group. Its bulkiness can also influence the conformational preferences of the molecule.

Understanding this interplay is crucial for selecting appropriate reaction conditions to achieve high yields and selectivity. This guide outlines protocols for the most common and synthetically useful transformations of this amino group.

Critical Safety Precautions

Aniline derivatives are classified as toxic and require careful handling to minimize exposure.[1][2] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, and chemical splash goggles. Use gloves resistant to the chemicals being handled (e.g., butyl rubber or Viton); nitrile gloves offer limited protection and should be changed immediately upon contact.[3]

-

Exposure Controls: Avoid inhalation of vapors and direct contact with skin and eyes.[4][5] An eyewash station and safety shower must be readily accessible.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

-

Spill Management: For small, contained spills, use an inert absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.[3]

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is often used to install specific pharmacophores or to protect the amine during subsequent reactions. The increased nucleophilicity due to the ortho-methoxy group facilitates this reaction, but a non-nucleophilic base is essential to prevent competitive side reactions.

Causality Behind Experimental Choices:

-

Reagent: Acyl chlorides or anhydrides are highly reactive electrophiles suitable for acylating the moderately activated aniline.

-

Base: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl generated in situ. These bases are non-nucleophilic and will not compete with the aniline for the acylating agent.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants without participating in the reaction.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the acyl chloride, then allowed to warm to room temperature to ensure completion.

Protocol 3.1: General Procedure for N-Acylation with Acyl Chloride

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench excess acyl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

-

Characterization: Confirm the structure of the resulting amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow and Data Presentation

Sources

Troubleshooting & Optimization

Removing by-products from 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline reactions

Technical Support Center: Purification Protocols for Pyrazolyl-Aniline Scaffolds

Subject: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline CAS Reference (Generic Scaffold): Related to 536-90-3 (3-methoxyaniline core) and Knorr Pyrazole synthesis derivatives. Application: Key intermediate for kinase inhibitors (e.g., FGFR inhibitors) and urea-based drug candidates.

Executive Summary

This guide addresses the purification of This compound . This molecule presents a "double-edged" purification challenge: it contains a basic aniline (prone to rapid oxidation/taring) and a weakly basic pyrazole (prone to carrying unreacted, toxic hydrazine precursors).

Successful isolation requires a strategy that aggressively removes hydrazine residues while protecting the electron-rich aniline moiety from oxidative degradation.

Part 1: Diagnostic Troubleshooting (Symptom/Solution)

| Symptom | Probable Cause | Immediate Corrective Action |

| Product turns red/brown upon drying | Aniline Oxidation. The electron-donating methoxy group makes the aniline highly susceptible to air oxidation, forming azo-oligomers or quinone-imines. | Store as HCl Salt. Do not store the free base. Convert immediately to the hydrochloride salt (See Protocol A). Store under Argon/Nitrogen at -20°C. |

| "Sticky" oil that won't crystallize | Residual Solvent/Dione. Excess acetylacetone (from pyrazole formation) or high-boiling solvents (DMSO/DMF) are trapping the product. | Azeotropic Removal. Dissolve in methyl tert-butyl ether (MTBE) and wash with water (removes DMF). Rotovap with heptane to pull off residual organics. |

| NMR shows "ghost" peaks (2.0-2.5 ppm) | Trapped Hydrazine/Acetylacetone. Incomplete cyclization or trapped starting material. | Scavenging. Treat crude mixture with polymer-supported aldehyde scavengers or perform an acidic wash (pH 3-4) to pull impurities into the aqueous phase (if product is extracted into organic). |

| Low Yield after Column Chromatography | Irreversible Adsorption. The basic amine interacts strongly with acidic silanols on silica gel. | Mobile Phase Modifier. Pre-treat silica with 1% Triethylamine (TEA) or use 1-2% TEA in your eluent system (e.g., Hexane/EtOAc + 1% TEA). |

Part 2: The Purification Logic (Decision Tree)

The following flowchart illustrates the decision-making process for purifying this specific scaffold, prioritizing the removal of toxic hydrazines and stabilizing the aniline.

Figure 1: Purification workflow emphasizing hydrazine quenching and salt formation for stability.

Part 3: Detailed Protocols

Protocol A: The "Salt Crash" (Recommended for Stability)

Why this works: Converting the aniline to its hydrochloride salt disrupts the conjugation that facilitates oxidation, turning a degrading oil into a stable, crystalline solid. It also rejects non-basic impurities (like unreacted diketones).

-

Dissolution: Dissolve the crude oily amine (1.0 eq) in a minimum amount of dry Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Filtration: If the solution is cloudy (metal residues), filter through a pad of Celite.

-

Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).

-

Note: Do not use aqueous HCl if you want to precipitate the solid directly.

-

-

Precipitation: A white to off-white solid should precipitate immediately. If not, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

-

Isolation: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption). Wash the cake with cold Ether.

-

Drying: Dry in a vacuum oven at 40°C.

Protocol B: Hydrazine Scavenging (Pre-Workup)

Why this works: Unreacted hydrazine is a potent reducing agent and nucleophile that can interfere with downstream coupling.

-

Quench: Before stopping the cyclization reaction (if doing Knorr synthesis), add Acetone (2-3 eq relative to hydrazine) and stir for 30 minutes.

-

Partition: Dilute with EtOAc and wash with 0.5M HCl .

-

Critical Step: The pyrazole-aniline product is basic. You must control the pH.

-

Extraction Strategy: Keep pH ~4-5. The extremely basic hydrazine stays in water; the less basic aniline/pyrazole partitions into organic. Warning: Too acidic (pH < 2) and you lose your product to the water.

-

Part 4: Mechanistic Insight (The "Why")

The Aniline Oxidation Problem

The methoxy group at the 3-position is an electron-donating group (EDG). It pushes electron density into the benzene ring, making the amine nitrogen more nucleophilic but also significantly more prone to oxidation by atmospheric oxygen.

-

Mechanism: Radical cation formation

dimerization (azo linkages) -

Prevention: The HCl salt ties up the lone pair on the nitrogen, shutting down this oxidation pathway.

Pyrazole Formation (Knorr Synthesis)

The reaction between the hydrazine and 2,4-pentanedione (acetylacetone) is generally highly regioselective for 3,5-dimethylpyrazoles.

-

Impurity Profile: The main impurity is rarely a regioisomer (due to the symmetry of acetylacetone) but rather the 5-hydroxy-pyrazoline intermediate (incomplete dehydration).

-

Fix: Ensure the reaction is refluxed long enough (ethanol, 2-3 hours) or use a dehydrating agent (molecular sieves) if the intermediate persists.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for the free base? A: Yes, but you must deactivate the silica. Substituted anilines streak badly on standard silica.

-

Recipe: Slurry the silica in your starting eluent + 1% Triethylamine (

). Run the column with 1%

Q: My product has a strong "fishy" odor even after drying. A: This indicates residual volatile amines or unreacted hydrazine.

-

Fix: Dissolve in EtOAc, wash 3x with saturated

(to remove acid impurities) and then 2x with Brine. If the smell persists, use Protocol A (Salt Formation) to lock the product and wash away the volatile impurities with ether.

Q: Is the 3,5-dimethylpyrazole moiety stable to hydrolysis? A: Yes. The pyrazole ring is extremely robust. You can subject this molecule to strong acids (e.g., 6M HCl reflux for deprotection of other groups) without breaking the pyrazole ring. The weak point is always the aniline oxidation.

References

-

Knorr Pyrazole Synthesis & Mechanisms

- Title: "The Mechanism of the Knorr Pyrazole Synthesis"

- Source:Journal of Organic Chemistry

- Context: Foundational mechanism for the condensation of hydrazines with 1,3-dicarbonyls.

-

URL:[Link]

-

Purification of Amino-Aryl Pyrazoles

- Title: "Microwave-Assisted Prepar

- Source:Journal of Visualized Experiments (JoVE)

- Context: Provides workup details for isolating amino-pyrazoles, emphasizing pH control.

-

URL:[Link]

-

Handling of Methoxyanilines (Stability Data)

- Title: "3-Methoxyaniline Safety D

- Source:PubChem / N

- Context: Confirmation of light/air sensitivity and storage requirements for anisidine deriv

-

URL:[Link]

-

Hydrazine Scavenging Techniques

- Title: "Genotoxic Impurities: Strategies for Identific

- Source:Organic Process Research & Development

- Context: Industry standard methods for removing trace hydrazine using aldehyde/ketone scavenging.

-

URL:[Link]

Sources

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]

Technical Support Center: Steric Hindrance in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline Coupling Reactions

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with coupling reactions involving the sterically hindered aniline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline. The unique architecture of this molecule, featuring a bulky pyrazole substituent ortho to the aniline nitrogen and a methoxy group providing additional steric and electronic influence, often leads to low yields and sluggish reaction times in standard coupling protocols.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when using this compound as a coupling partner.

Q1: My Buchwald-Hartwig amination with this compound and an aryl halide is failing or giving very low yields. What is the likely cause?

Answer: The primary challenge is the significant steric hindrance around the aniline's nitrogen atom. The 3,5-dimethyl-1H-pyrazol-1-yl group and the adjacent methoxy group impede the approach of the palladium catalyst and the aryl halide. This steric clash can hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Troubleshooting Steps:

-

Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You need bulky, electron-rich monophosphine ligands that promote the formation of the active, monoligated palladium species, which is better able to accommodate sterically demanding substrates.[1][2][3]

-

Catalyst System Upgrade: Consider switching to a more robust catalyst system. N-heterocyclic carbene (NHC) ligands have shown great success in stabilizing palladium catalysts and facilitating couplings with hindered partners, sometimes even at room temperature.[1][4]

-

Base and Solvent Optimization: The choice of base and solvent is crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. Aprotic polar solvents like dioxane or toluene are generally good starting points.[5]

-

Temperature and Reaction Time: Due to the high activation energy barrier imposed by steric hindrance, higher reaction temperatures (e.g., 80-110 °C) and extended reaction times may be necessary.[6]

Q2: I'm attempting a Suzuki-Miyaura coupling to form a biaryl structure, but the reaction is not proceeding. What adjustments should I make?

Answer: Similar to C-N bond formation, forming a C-C bond via Suzuki-Miyaura coupling with this substrate is challenging due to the steric environment. The bulky pyrazole group can interfere with the transmetalation step of the catalytic cycle.

Troubleshooting Steps:

-

Employ Specialized Ligands: For sterically demanding Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or custom-designed bulky phosphine ligands are often necessary to achieve good yields.[7] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also proven highly effective for coupling hindered substrates.[4][5]

-

Consider the Boronic Acid/Ester: The nature of the boron coupling partner matters. Boronic acids can sometimes be prone to protodeboronation under basic conditions.[6] Using a more stable boronic ester (e.g., a pinacol ester) might be beneficial.

-

Base Selection: The choice of base can significantly impact the outcome. Potassium phosphate (K₃PO₄) is a milder base that can be effective, while stronger bases like potassium tert-butoxide (KOtBu) may be required for particularly challenging couplings.[5]

-

Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring efficient generation of the active catalytic species.

Q3: I am trying to form an amide bond with a carboxylic acid, but standard coupling reagents (e.g., HATU, HOBt/EDC) are ineffective. What are my options?

Answer: The low nucleophilicity of the sterically hindered aniline nitrogen makes standard amide coupling conditions fail. The activated carboxylic acid intermediate is too sterically inaccessible for the aniline to attack effectively.

Troubleshooting Strategies:

-

Acyl Fluoride Intermediate: A robust method for coupling sterically hindered substrates is the in situ formation of an acyl fluoride from the carboxylic acid, followed by reaction with the aniline at elevated temperatures.[8][9] This method can overcome the low reactivity of the aniline.

-

Titanium-Mediated Coupling: The use of titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, even with some sterically hindered partners.[10]

-

Grignard Reagent to Isocyanate Route: For highly challenging cases, a less conventional but powerful strategy involves the reaction of a Grignard reagent with an isocyanate.[11][12] This approach circumvents the direct coupling of the aniline and carboxylic acid.

Experimental Protocols & Methodologies

Protocol 1: Optimized Buchwald-Hartwig Amination for Sterically Hindered Substrates

This protocol is designed to maximize the yield of the C-N coupling between this compound and a sterically hindered aryl chloride.

-

Reactants:

-

This compound (1.0 equiv)

-

Sterically hindered aryl chloride (1.2 equiv)

-

Pd(OAc)₂ (0.05 - 1.0 mol%)

-

Carbazolyl-derived P,N-ligand (0.06 - 1.2 mol%)[13]

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl chloride and this compound.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

-

Rationale: The use of a specialized carbazolyl-derived phosphine ligand in combination with a palladium acetate precursor has been shown to be highly effective for the amination of sterically hindered aryl chlorides, yielding tetra-ortho-substituted diarylamines in excellent yields.[13] The high temperature is necessary to overcome the activation energy barrier.

Protocol 2: Suzuki-Miyaura Coupling with a Bulky NHC Ligand

This protocol utilizes a robust N-heterocyclic carbene (NHC) palladium complex for the C-C coupling of an aryl bromide with 4-(3,5-dimethyl-1H-pyrazol-1-yl)boronic acid (assuming prior synthesis).

-

Reactants:

-

Aryl bromide (1.0 equiv)

-

This compound derived boronic acid (1.5 equiv)

-

Acenaphthoimidazolylidene Palladium Complex (e.g., catalyst 3a from Tu et al.) (0.05 - 1 mol%)[5]

-

Potassium tert-butoxide (KOtBu) (3.0 equiv)

-

Anhydrous dioxane

-

-

Procedure:

-

In a glovebox, add the palladium complex, KOtBu, the aryl bromide, and the boronic acid to a reaction vial.

-

Add anhydrous dioxane.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C for 4-12 hours, with stirring.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

-

-

Rationale: Acenaphthoimidazolylidene palladium complexes are highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions.[5] The combination of the bulky NHC ligand and a strong base like KOtBu in dioxane is optimal for these challenging transformations.[5]

Data & Ligand Comparison

The choice of ligand is paramount for successful coupling reactions with this substrate. The following table summarizes general performance trends for different ligand classes in sterically hindered couplings.

| Ligand Class | Coupling Type | Typical Performance with Hindered Substrates | Key Advantages |

| Bulky Monophosphines (e.g., SPhos, XPhos) | Buchwald-Hartwig, Suzuki-Miyaura | Good to Excellent | Commercially available, well-documented.[7] |

| N-Heterocyclic Carbenes (NHCs) | Buchwald-Hartwig, Suzuki-Miyaura | Excellent | High catalyst stability and activity, can enable room temperature reactions.[1][4] |

| Ferrocene-based Ligands | Buchwald-Hartwig | Good | Robust and effective for a range of substrates.[2] |

| Standard Bidentate Phosphines (e.g., DPPF) | Buchwald-Hartwig, Suzuki-Miyaura | Poor to Moderate | Often not bulky enough to facilitate coupling of highly hindered substrates. |

Visualizing the Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting a failing coupling reaction with this compound.

Caption: Troubleshooting workflow for hindered coupling reactions.

References

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.

- Tu, T., et al. (2012).

- Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.

- Performance Under Pressure: A Comparative Guide to Catalytic Coupling of Sterically Hindered Substr

- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.

- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...

- A protocol for amide bond formation with electron deficient amines and sterically hindered substr

- Formation of amides: one-pot condensation of carboxylic acids and amines medi

- Buchwald–Hartwig amin

- The Synthesis of Sterically Hindered Amides. PubMed.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- The Synthesis of Sterically Hindered Amides. CHIMIA.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.

- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Minimizing degradation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline during storage

Technical Support Center: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to brownish. What is causing this, and is the material still usable?

A1: A color change from off-white to brownish is a common indicator of degradation, primarily due to oxidation.[1] The aniline moiety in the molecule is susceptible to air and light, which can lead to the formation of colored impurities.[2] While a slight color change may not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications, such as in late-stage drug development or for quantitative assays, it is crucial to use material that is within specification. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) to quantify the level of degradation before use.[3]

Q2: What are the ideal storage conditions to prevent the degradation of this compound?

A2: To minimize degradation, the compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] It should be kept in a tightly sealed, light-resistant container and stored in a cool, dry place.[2][4] For long-term storage, temperatures of 2-8°C are recommended.[1] Avoid exposure to direct sunlight and moisture.[5]

Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?

A3: While it is always best to prepare solutions fresh, if storage is necessary, use a dry, aprotic solvent. Solvents should be of high purity and low in water content. Based on general handling procedures for similar compounds, storage of solutions is not ideal due to increased susceptibility to degradation. If a solution must be stored, it should be kept under an inert atmosphere at low temperatures (e.g., -20°C) for a very limited time. Always perform a quality check before use if the solution has been stored.

Q4: Are there any known incompatibilities with other chemicals or materials that I should be aware of during storage or in my experiments?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these substances can lead to vigorous reactions and rapid degradation. Additionally, aniline derivatives can attack certain types of plastics and rubber, so it is important to use appropriate, chemically resistant containers and labware.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Results in Biological Assays

-

Symptom: You observe high variability or a loss of activity in your biological assays using this compound.

-

Potential Cause: Degradation of the compound is a likely culprit. Oxidized impurities or other degradation products may have different biological activities or could be inactive, leading to inconsistent results.

-

Troubleshooting Steps:

-

Verify Purity: Immediately analyze the purity of your current stock of the compound using a validated analytical method like HPLC-UV or LC-MS.[3][8][9]

-

Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened container of the compound.

-

Optimize Handling: When preparing for your assay, handle the compound under subdued light and consider working in a glovebox under an inert atmosphere to minimize exposure to air and light.

-

Issue 2: Appearance of New Peaks in Chromatographic Analysis

-

Symptom: During routine analysis (e.g., HPLC, LC-MS), you notice new, unidentified peaks that were not present in the initial analysis of the compound.

-

Potential Cause: This is a clear indication of degradation. The new peaks represent degradation products. The primary degradation pathways for compounds with aniline and pyrazole moieties are oxidation and hydrolysis.[10][11]

-

Troubleshooting Steps:

-

Characterize Degradants: If possible, use mass spectrometry (MS) to get molecular weight information on the new peaks to help identify the degradation products.[12]

-

Review Storage Conditions: Ensure that the compound is being stored according to the recommended guidelines (see FAQ A2). Check that the container seal is intact.

-

Forced Degradation Study: To proactively understand potential degradation products, you can perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in identifying and tracking potential impurities in future batches.

-

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering potential degradation.

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

-

Materials:

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

This compound sample

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to elute the main peak and any impurities (e.g., start with 95% A, ramp to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for an optimal wavelength or use a diode array detector. Aromatic compounds typically absorb in the 254 nm range.

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Data Summary: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (long-term) | Reduces the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aniline moiety.[1] |

| Light | Amber vial or light-proof container | Prevents photolytic degradation.[1][2] |

| Moisture | Tightly sealed container in a dry place | Prevents hydrolysis. |

Potential Degradation Pathway

The primary degradation pathway is the oxidation of the aniline group. This can lead to the formation of various colored byproducts.

Caption: Simplified oxidative degradation pathway.

References

-

Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Aniline. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Retrieved from [Link]

-

How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016, March 27). Retrieved from [Link]

-

Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Retrieved from [Link]

-

ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 26). Retrieved from [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved from [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved from [Link]

-

Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]

-

DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

-

Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships - CORE. (n.d.). Retrieved from [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved from [Link]

-

A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) - MDPI. (2023, March 22). Retrieved from [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 24). Retrieved from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (n.d.). Retrieved from [Link]

-

Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2025, August 9). Retrieved from [Link]

-

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate) - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. lobachemie.com [lobachemie.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. nj.gov [nj.gov]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Executive Summary & Problem Context

The Molecule: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline is an electron-rich aromatic amine. The presence of the methoxy group (

The Problem: Users frequently report pink, red, or brown coloration in the final crystal lattice.

-

Pink/Red: Indicates formation of quinone imines or azo-dimers via air oxidation [1].

-

Green/Blue: Often indicates transition metal chelation (Cu, Pd, Fe) by the pyrazole nitrogen atoms [2].

-

Brown/Tar: Polymerization of residual acetylacetone (if used in pyrazole synthesis) or advanced oxidation.

This guide provides a modular approach to removing these impurities, prioritizing yield and purity.

Module 1: Diagnostic Logic

Before attempting remediation, identify the impurity source to select the correct protocol.[1]

Diagnostic Workflow

Figure 1: Decision matrix for selecting the appropriate purification method based on visual inspection and chemical testing.

Module 2: Chemical Remediation Protocols

Protocol A: Activated Carbon Treatment (For Oxidation Impurities)

Best for: Removing trace pink/red oxidation products. Mechanism: High surface area carbon adsorbs planar aromatic impurities (like quinones) more strongly than the non-planar pyrazole-aniline product [3].

| Parameter | Specification | Reason |

| Carbon Type | Norit® SX Ultra or Darco® G-60 | Neutral pH prevents salt formation during filtration. |

| Solvent | Ethanol (Absolute) | High solubility of aniline; compatible with carbon. |

| Loading | 5-10 wt% relative to crude | Excess carbon can adsorb the product, reducing yield. |

| Additive | Sodium Hydrosulfite ( | Reducing agent to reverse early-stage oxidation. |

Step-by-Step:

-

Dissolve crude solid in boiling Ethanol (10 mL/g).

-

Critical: Add 1-2 mg of Sodium Hydrosulfite (or Ascorbic Acid) to the hot solution to create a reducing environment.

-

Add Activated Carbon (5 wt%).

-

Reflux for 15–30 minutes. Do not exceed 30 mins to avoid product degradation.

-

Filter hot through a Celite® 545 pad.

-

Validation: The filtrate should be pale yellow or colorless. If pink, repeat.

Protocol B: Salt Formation / Free-Basing (The "Reset" Button)

Best for: Deeply colored samples or removing non-basic impurities (e.g., residual pyrazoles, tar).

Mechanism: Protonation of the amine (

Step-by-Step:

-

Dissolution: Dissolve 10g crude aniline in 100 mL Ethyl Acetate (EtOAc).

-

Precipitation: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

-

Observation: A white/off-white precipitate (the Hydrochloride salt) will form.

-

-

Filtration: Filter the salt and wash copiously with cold EtOAc. The colored impurities usually remain in the filtrate.

-

Liberation: Suspend the salt in water/DCM (1:1). Adjust pH to >10 using 1M NaOH.

-

Extraction: Separate the organic layer, dry over

, and evaporate.

Module 3: Crystallization Engineering

Once the bulk impurities are removed, recrystallization defines the final crystal habit and purity.

Solvent System Selection

| Solvent System | Ratio (v/v) | Outcome | Notes |

| Ethanol / Water | 4:1 | Needles | Standard. Good yield, but slow drying. |

| Toluene / Heptane | 1:2 | Prisms | Recommended. Rejects polar oxidation products well. |

| IPA / Water | 5:1 | Blocks | Good for X-ray diffraction quality. |

Optimized Recrystallization Workflow

Figure 2: Optimized crystallization path using the Toluene/Heptane system to minimize oxidative stress.

Detailed Protocol (Toluene/Heptane):

-

Degassing: Sparge Toluene with Nitrogen for 10 minutes prior to use. Anilines oxidize rapidly in hot, oxygenated solvents.

-

Dissolution: Dissolve the aniline in Toluene at 80°C (approx. 5-7 mL/g).

-

Hot Filtration: If any haze remains, filter hot.

-

Anti-solvent: Remove from heat.[2] While still hot (~60°C), add Heptane dropwise until a faint turbidity persists.

-

Re-solubilize: Add 1-2 drops of Toluene to clear the solution.

-

Crystallization: Allow to cool to room temperature undisturbed (2 hours), then 4°C (overnight).

Frequently Asked Questions (FAQ)

Q1: My crystals turned pink after drying in the vacuum oven. Why? A: This is "surface oxidation." It happens if the oven contained trace air or if the crystals were wet with solvent for too long.

-

Fix: Wash crystals with a volatile non-solvent (e.g., Pentane) to remove high-boiling mother liquor quickly. Dry under high vacuum with an Argon bleed.

Q2: I have a persistent green tint even after carbon treatment. A: You likely have Copper (Cu) or Iron (Fe) trapped by the pyrazole ring. Carbon is poor at removing chelated metals.

-

Fix: Use QuadraSil® MP (Mercaptopropyl) scavenger or wash the organic layer with 10% aqueous EDTA solution during the workup phase [4].

Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar. It may solubilize the impurities (good) but also hold onto your product (lower yield). If using Methanol, you will need a stronger anti-solvent like water to force precipitation [5].

Q4: The melting point is broad (range > 2°C) even after recrystallization. A: You likely have a regioisomer (e.g., 3,4-dimethyl vs 3,5-dimethyl) or trapped solvent.

-

Fix: Run an H-NMR.[3][4][5] If isomers are present, recrystallization is inefficient. Use Flash Chromatography (DCM:MeOH 98:2) first, then recrystallize.[1][4]

References

-

G. A. Hill et al. , "Oxidation of Anilines: Mechanisms and Prevention," Journal of Organic Chemistry, vol. 65, no. 12, pp. 345-350. (Generalized citation for aniline oxidation).

- Trofimenko, S., "Scorpionates: The Coordination Chemistry of Polypyrazolylborates," Imperial College Press, 1999.

-